molecular formula C6H6O4 B12370822 5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one

Cat. No.: B12370822
M. Wt: 148.066 g/mol
InChI Key: BEJNERDRQOWKJM-IDEBNGHGSA-N
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Description

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one is a labeled derivative of kojic acid, a well-known compound in the pharmaceutical, agrochemical, and cosmetic industries. This compound is characterized by the presence of carbon-13 isotopes at specific positions, making it useful for various scientific studies, including metabolic and pharmacokinetic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one typically involves the incorporation of carbon-13 isotopes into the kojic acid structure. One common method involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide in dimethylformamide. This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycles linked by a sulfur-carbon spacer .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of isotopically labeled precursors is essential to ensure the incorporation of carbon-13 at the desired positions.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The incorporation of carbon-13 isotopes allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of carbon atoms. This feature distinguishes it from other similar compounds that do not have isotopic labels.

Properties

Molecular Formula

C6H6O4

Molecular Weight

148.066 g/mol

IUPAC Name

5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

BEJNERDRQOWKJM-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13C](O[13CH]=[13C]([13C]1=O)O)[13CH2]O

Canonical SMILES

C1=C(OC=C(C1=O)O)CO

Origin of Product

United States

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